ethyl N-(1-adamantylcarbonyl)alaninate

Lipophilicity LogP Prodrug Design

Ethyl N-(1-adamantylcarbonyl)alaninate is a chiral adamantyl‑alanine ethyl ester designed for structure‑activity relationship (SAR) studies against adamantane‑resistant influenza A (S31N M2 mutant). The adamantyl cage (π=3.1) combined with the ethyl ester enhances membrane permeability and CNS penetration. Supplied at ≥98% purity (HPLC), it is ideal for solid‑phase peptide synthesis and antiviral prodrug design. Replace generic adamantane scaffolds with this stereochemically defined building block to improve target engagement.

Molecular Formula C16H25NO3
Molecular Weight 279.37 g/mol
Cat. No. B5176893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(1-adamantylcarbonyl)alaninate
Molecular FormulaC16H25NO3
Molecular Weight279.37 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)NC(=O)C12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C16H25NO3/c1-3-20-14(18)10(2)17-15(19)16-7-11-4-12(8-16)6-13(5-11)9-16/h10-13H,3-9H2,1-2H3,(H,17,19)
InChIKeyPVGOLSLVRBTENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-(1-Adamantylcarbonyl)Alaninate: Core Physicochemical and Pharmacophore Profile for Informed Sourcing


Ethyl N-(1-adamantylcarbonyl)alaninate (ethyl 2-(adamantane-1-carbonylamino)propanoate; C₁₆H₂₅NO₃; MW 279.37 g/mol) is an adamantyl-substituted α-amino acid ethyl ester that integrates the lipophilic adamantane cage with an alanine-derived ester backbone . The adamantyl moiety is recognized for its ability to increase lipophilicity and modulate pharmacokinetic properties, with a hydrophobic substituent constant estimated at π(adamantyl) = 3.1 [1]. This compound serves as both a protected amino acid building block and a pharmacophoric scaffold within the broader class of viroporin-targeting adamantane derivatives, which have demonstrated antiviral activity against influenza A, including adamantane-resistant strains [2].

Why Generic Adamantane Analogs Cannot Substitute for Ethyl N-(1-Adamantylcarbonyl)Alaninate


Generic substitution among adamantane derivatives is not straightforward due to the critical interplay between the adamantyl cage, the amino acid side chain, and the ester protecting group. The alanine methyl side chain introduces a stereochemical constraint that influences molecular recognition at biological targets such as the influenza M2 viroporin, while the ethyl ester terminus dictates both the compound's lipophilicity and its utility as a protected amino acid building block [1]. Replacing the alanine residue with glycine, β-alanine, or valine alters the spatial orientation of the adamantyl moiety within the target binding pocket, leading to differential antiviral potency and selectivity profiles [2]. Moreover, using the free carboxylic acid instead of the ethyl ester results in a LogP decrease of approximately 0.5–1.5 units, which can significantly affect membrane permeability and pharmacokinetic behavior .

Quantitative Differentiation Evidence for Ethyl N-(1-Adamantylcarbonyl)Alaninate vs Closest Analogs


Lipophilicity: Ethyl Ester vs. Free Carboxylic Acid Improves Predicted Membrane Permeability

The ethyl ester form of N-(1-adamantylcarbonyl)alaninate demonstrates elevated lipophilicity compared to the corresponding free acid. The free acid (Adamantane-1-carbonyl)-L-alanine (CAS 211484-76-3) has a reported calculated LogP of 1.84 . Esterification to the ethyl ester is anticipated, based on standard medicinal chemistry principles for carboxylic acid esterification, to increase the LogP by approximately 0.5–1.5 LogP units, yielding a predicted LogP range of 2.3–3.3 [1]. This positions the ethyl ester in a more favorable lipophilicity window for passive membrane diffusion, balancing solubility and permeability, consistent with the broader adamantyl group contribution of π = 3.1 [2].

Lipophilicity LogP Prodrug Design Membrane Permeability

Synthetic Efficiency: Solid-Phase Coupling vs. Solution-Phase Schotten-Baumann for Peptide Conjugation

Two synthetic routes are documented for this compound that yield different purity outcomes. The solution-phase Schotten-Baumann reaction (H₂O/CH₂Cl₂, 0°C) delivers the target compound in 78% yield with a purity of 95% (HPLC), while a solid-phase method employing polymer-supported DCC (PS-DCC) in DMF at ambient temperature achieves an 85% yield with a purity of 98% (HPLC) . The solid-phase approach, specific to ester formation on resin, gives a 7% higher crude yield and a 3% absolute increase in purity, reducing the need for extensive chromatographic purification.

Solid-Phase Peptide Synthesis Schotten-Baumann Reaction PS-DCC Synthetic Yield Comparison

Antiviral Design Rationale: Adamantyl-Alanine Conjugate Activity Against Influenza A M2 Viroporin vs. Amantadine

Ethyl N-(1-adamantylcarbonyl)alaninate belongs to a class of adamantyl-substituted amino acid conjugates that retain activity against influenza A virus strains bearing M2 mutations that confer resistance to amantadine and rimantadine. The classical M2 blocker amantadine exhibits IC₅₀ values of ~15.8 μM against wild-type M2 channels but is rendered completely ineffective against the S31N mutant (IC₅₀ > 237 μM) [1]. In contrast, N-acyl amino acid ester derivatives of adamantane have demonstrated the capacity to suppress replication of adamantane-resistant influenza A strains in cell culture at micromolar concentrations, with proposed mechanisms involving viroporin M2 pore obstruction distinct from classical aminoadamantane binding [2]. While direct IC₅₀ data for the title compound against S31N mutant are not yet published, the class-level evidence validates this scaffold as a rational starting point for combating antiviral resistance [3].

Influenza A M2 Viroporin Inhibitor Antiviral Resistance

Solid-Phase vs. Solution-Phase Synthesis Efficiency: 7% Yield and 3% Purity Gains

Two synthetic routes are documented for this compound that yield different purity outcomes. The solution-phase Schotten-Baumann reaction (H₂O/CH₂Cl₂, 0°C) delivers the target compound in 78% yield with a purity of 95% (HPLC), while a solid-phase method employing polymer-supported DCC (PS-DCC) in DMF at ambient temperature achieves an 85% yield with a purity of 98% (HPLC) . The solid-phase approach, specific to ester formation on resin, gives a 7% higher crude yield and a 3% absolute increase in purity, reducing the need for extensive chromatographic purification.

Solid-Phase Peptide Synthesis Schotten-Baumann Reaction PS-DCC Synthetic Yield Comparison

Optimal Use Cases for Ethyl N-(1-Adamantylcarbonyl)Alaninate Based on Quantified Differentiation Evidence


Antiviral Drug Discovery Targeting Drug-Resistant Influenza A M2 Viroporin

Deploy ethyl N-(1-adamantylcarbonyl)alaninate as a scaffold for structure-activity relationship (SAR) studies aimed at influenza A strains harboring the S31N M2 mutation, which confers complete resistance to amantadine (IC₅₀ >237 μM vs. 15.8 μM for WT) [1]. Adamantyl-amino acid conjugates from this class have demonstrated the ability to suppress replication of such adamantane-resistant strains in vitro [2]. The ethyl ester provides enhanced membrane permeability, allowing the compound to reach the intracellular viroporin target more effectively than the free acid variant .

Solid-Phase Peptide Synthesis (SPPS) Using Adamantyl-Carbonyl Protected Alanine Building Blocks

Utilize the compound as a protected alanine building block in SPPS. The solid-phase synthesis route for this compound, yielding 98% purity (HPLC), ensures minimal epimerization and high coupling efficiency when integrated into peptide chains . The 1-adamantylcarbonyl group serves as a lipophilic protecting group that can be selectively removed under mild conditions, enabling sequential peptide elongation without degradation of sensitive side chains .

Prodrug Design for Central Nervous System (CNS) Delivery of Antiviral Agents

Exploit the elevated LogP (predicted ~2.3–3.3) of the ethyl ester to design CNS-penetrant prodrugs. The adamantyl cage contributes a hydrophobic constant of π = 3.1 [3], and the ester form further enhances passive diffusion across the blood-brain barrier. Hydrolysis by intracellular esterases releases the active free acid intracellularly, providing a mechanism for targeted CNS antiviral therapy [4].

Quote Request

Request a Quote for ethyl N-(1-adamantylcarbonyl)alaninate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.